2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene
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Overview
Description
2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene is a chemical compound with the molecular formula C19H15Br and a molecular weight of 323.23 g/mol . It is a derivative of benzo[b]fluorene, characterized by the presence of a bromine atom and two methyl groups at specific positions on the fluorene ring . This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene typically involves the bromination of 11,11-dimethyl-11H-benzo[b]fluorene . The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent such as toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium tert-butoxide and palladium catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]fluorene derivatives .
Scientific Research Applications
2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-11,11-dimethyl-11H-Benzo[b]fluorene involves its interaction with specific molecular targets and pathways . The bromine atom and methyl groups play a crucial role in its reactivity and binding affinity to various substrates . Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
11,11-Dimethyl-11H-benzo[b]fluorene: Lacks the bromine atom, leading to different reactivity and applications.
2-Chloro-11,11-dimethyl-11H-benzo[b]fluorene: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness
The bromine atom enhances its reactivity in substitution reactions and its potential interactions with biological targets .
Properties
IUPAC Name |
2-bromo-11,11-dimethylbenzo[b]fluorene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c1-19(2)17-10-13-6-4-3-5-12(13)9-16(17)15-8-7-14(20)11-18(15)19/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIWWRJGVSXKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=CC=CC=C3C=C2C4=C1C=C(C=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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